2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-ethyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7O/c1-3-14(4-2)20(29)27-10-8-26(9-11-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-6-15(21)12-16/h5-7,12-14H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGPWSXTHAJTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine scaffold have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been found to inhibit the growth of cells by interacting with various enzymes and receptors.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies typically include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the bioavailability of the compound.
Biological Activity
The compound 2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Triazolo-pyrimidine core : This moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine ring : Commonly associated with various pharmacological effects, particularly in antipsychotic and antidepressant drugs.
- Fluorophenyl group : The presence of fluorine often enhances the lipophilicity and metabolic stability of compounds.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the fluorophenyl group may enhance this activity due to increased membrane permeability.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of triazolo-pyrimidines. For example, a related compound demonstrated potent inhibition of cancer cell proliferation in various cell lines, suggesting that the target compound may also possess similar properties . The mechanism often involves the inhibition of key proteins involved in cell cycle regulation.
Neuropharmacological Effects
The piperazine component is linked to neuropharmacological activities. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or anxiety-related conditions.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazolo-pyrimidine derivatives, including those structurally similar to the target compound. The results indicated:
- Significant inhibition zones against E. coli and S. aureus.
- Minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL for effective derivatives .
Study 2: Anticancer Activity
In another research effort, a derivative was tested against various cancer cell lines:
- IC50 values were determined in the low micromolar range (e.g., 2.5 µM against breast cancer cells).
- Mechanistic studies revealed induction of apoptosis through caspase activation .
Study 3: Neuropharmacological Assessment
A pharmacological assessment was conducted to explore the effects on anxiety models in rodents:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison with three analogous compounds:
1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one
- Structural Differences :
- The fluorophenyl group is at the 4-position instead of the 3-position.
- The ketone chain is 4-phenylbutan-1-one versus 2-ethylbutan-1-one.
- Implications :
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Structural Differences: A benzyl group replaces the fluorophenyl on the triazole. The ketone chain includes a methoxyphenoxy-ethanone moiety.
- The methoxyphenoxy group introduces hydrogen-bonding capacity, influencing solubility and target engagement .
2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences :
- Core structure shifts to pyrido[1,2-a]pyrimidin-4-one instead of triazolopyrimidine.
- A 3-fluoro-4-methylphenyl group is present.
- Implications: The pyrido-pyrimidinone core may confer distinct electronic properties, affecting redox stability. The methyl group on the fluorophenyl could enhance metabolic stability .
Comparative Data Table
Research Findings and Implications
- Side Chain Modifications: The ethyl group in the ketone chain likely reduces molecular weight and lipophilicity compared to phenyl or methoxyphenoxy chains, which could enhance aqueous solubility .
- Core Heterocycle: Triazolopyrimidines generally exhibit better metabolic stability than pyrido-pyrimidinones due to reduced susceptibility to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
